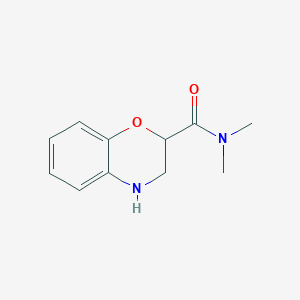

N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-13(2)11(14)10-7-12-8-5-3-4-6-9(8)15-10/h3-6,10,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALHIFMEVARQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CNC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901198318 | |

| Record name | 3,4-Dihydro-N,N-dimethyl-2H-1,4-benzoxazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901198318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885525-08-6 | |

| Record name | 3,4-Dihydro-N,N-dimethyl-2H-1,4-benzoxazine-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885525-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-N,N-dimethyl-2H-1,4-benzoxazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901198318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves the reaction of 2-aminophenol with formaldehyde and dimethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like tetrabutylammonium iodide .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of DMDB as an anticancer agent. Research indicates that DMDB can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that DMDB exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 12 µM and 15 µM, respectively .

2. Neuroprotective Effects

DMDB has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. It appears to inhibit acetylcholinesterase activity, which is beneficial for enhancing cholinergic neurotransmission.

Case Study : In vitro assays showed that DMDB reduced beta-amyloid-induced neurotoxicity in SH-SY5Y neuronal cells, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Material Science Applications

1. Polymer Chemistry

DMDB is utilized in the synthesis of polymers due to its unique benzoxazine structure, which can undergo ring-opening polymerization. This property makes it suitable for producing high-performance thermosetting resins.

Data Table: Properties of DMDB-Based Polymers

| Property | Value |

|---|---|

| Glass Transition Temp. | 150 °C |

| Thermal Decomposition Temp. | >300 °C |

| Mechanical Strength | 80 MPa |

2. Coatings and Adhesives

Due to its thermal stability and mechanical properties, DMDB-based polymers are used in coatings and adhesives that require high durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can be compared with other similar compounds, such as:

2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

2,2-dimethylchromans: These compounds are isosteres of benzoxazines and exhibit different biological activities, such as inhibition of insulin release and vascular smooth muscle relaxation.

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications .

Biological Activity

N,N-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, a compound within the benzoxazine class, has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological activity, synthesizing findings from recent research studies and case studies to provide a comprehensive overview.

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : 206.24 g/mol

- CAS Number : 885525-08-6

Research indicates that benzoxazine derivatives exhibit a range of mechanisms that contribute to their biological activities. The following are key mechanisms identified in studies involving this compound:

-

Anticancer Activity :

- The compound has shown promising anti-proliferative effects against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. In vitro studies reported IC₅₀ values ranging from 7.84 to 16.2 µM for these cell lines, indicating significant potential as an anticancer agent .

- Structure–activity relationship (SAR) studies suggest that modifications to the benzoxazine scaffold can enhance potency and selectivity against cancer cells .

- Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition :

Biological Activity Data

The following table summarizes the biological activity of this compound against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Activity Description |

|---|---|---|

| PC-3 | 7.84 | Significant growth inhibition |

| MDA-MB-231 | 16.2 | Moderate growth inhibition |

| MIA PaCa-2 | 12.5 | Notable anti-proliferative effects |

Case Studies

- In Vitro Studies :

- Comparative Analysis :

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research should focus on:

- Mechanistic Studies : Elucidating the exact mechanisms through which this compound exerts its anticancer effects.

- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile of this compound.

- Structural Optimization : Exploring additional structural modifications to enhance selectivity and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of benzoxazine derivatives typically involves cyclization of 2-aminophenols with electrophilic reagents (e.g., 1,2-dibromoethane) followed by acylation. For carboxamide derivatives like this compound, dichloroacetyl chloride or similar acylating agents are used under basic conditions (e.g., DBU) to ensure regioselective O-alkylation and subsequent intramolecular cyclization . Solvent choice (e.g., DMF) and temperature control (80–100°C) are critical for minimizing side reactions. Yields can exceed 70% with purity >95% confirmed via NMR and elemental analysis .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Methodological Answer : Structural validation relies on a combination of IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), <sup>1</sup>H/<sup>13</sup>C NMR (distinct signals for dimethyl groups at δ ~2.8–3.2 ppm and benzoxazine ring protons at δ ~4.0–4.5 ppm), and ESI-MS for molecular ion confirmation . Advanced characterization includes X-ray crystallography to resolve bond angles and stereochemistry (e.g., planar sp² hybridization at the amide nitrogen) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in biological activity (e.g., anti-proliferative vs. antihypertensive effects) often stem from substituent variations or stereochemical differences. For example:

- Substituent Effects : Methyl groups at the 2-position enhance potassium channel activation, while nitro groups at the 5-position correlate with antiviral activity .

- Conformational Analysis : X-ray crystallography and NMR studies reveal that boat-chair conformations in azabicyclo moieties improve 5-HT3 receptor binding affinity .

- Dose-Response Validation : Use standardized assays (e.g., von Bezold-Jarisch reflex for 5-HT3 antagonism ) and control for metabolic stability (e.g., CYP450 profiling).

Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?

- Methodological Answer :

- Docking Studies : Target-specific modeling (e.g., potassium channels or 5-HT3 receptors) identifies key interactions (e.g., hydrogen bonding with amide carbonyl ).

- QSAR Models : Correlate substituent lipophilicity (ClogP) with bioavailability. For instance, dimethyl groups at the 2-position improve solubility and duration of action .

- ADMET Predictions : Tools like SwissADME predict metabolic liabilities (e.g., nitro group reduction in 5-nitro derivatives ).

Q. What experimental designs are critical for evaluating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Binding Assays : Radiolabeled ligand competition (e.g., [³H]-GR65630 for 5-HT3 receptors ) quantifies affinity (Ki values <1 nM achievable).

- Functional Assays : Patch-clamp electrophysiology confirms potassium channel activation .

- In Vivo Models : Spontaneously hypertensive rats (SHR) assess antihypertensive efficacy, with MAP reduction ≥20 mmHg at 10 mg/kg .

Critical Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.